Tautomeric Homogeneity: 1‑Methyl Locks the 1H‑Tautomer vs. Tautomeric Mixtures in 1H‑Pyrazolo[3,4‑b]pyridines
The N1‑methyl substituent eliminates the 1H/2H tautomeric equilibrium that is intrinsic to 1H‑pyrazolo[3,4‑b]pyridines. Literature reviews confirm that 1H‑pyrazolo[3,4‑b]pyridines exist as two interconvertible tautomers, complicating both spectroscopic characterisation and structure‑guided design [1]. The target compound, as the 1‑methyl derivative, provides a single, structurally unambiguous species – a critical advantage when NMR purity, reproducible SAR, and crystallographic analysis are required. The unsubstituted 1H analogue (CAS 1956332‑72‑1) remains subject to tautomeric ambiguity, which can confound binding‑mode interpretation in kinase hinge‑region interactions [2].
| Evidence Dimension | Tautomeric heterogeneity and structural ambiguity |
|---|---|
| Target Compound Data | Single 1H‑tautomer (locked by N1‑methyl group) |
| Comparator Or Baseline | 1H‑Pyrazolo[3,4‑b]pyridin‑5‑ylmethanamine hydrochloride (CAS 1956332‑72‑1): exists as 1H/2H tautomeric mixture [1] |
| Quantified Difference | Qualitative: 1‑methyl derivative yields one tautomer; des‑methyl analogue yields two interconvertible forms |
| Conditions | Structural and literature analysis; review of >300 pyrazolo[3,4‑b]pyridine analogues [1] |
Why This Matters
For procurement supporting structure‑based drug design, a single tautomeric species avoids ambiguity in docking poses, crystallographic refinement, and NMR‑based purity assessment.
- [1] Aggarwal, R. & Kumar, S. 1H‑Pyrazolo[3,4‑b]pyridines: Synthesis and Biomedical Applications. Molecules 27, 2239 (2022). DOI: 10.3390/molecules27072239. View Source
- [2] Wenglowsky, S. Pyrazolo[3,4‑b]pyridine kinase inhibitors: a patent review (2008–present). Expert Opin. Ther. Pat. 23, 281–298 (2013). DOI: 10.1517/13543776.2013.751973. View Source
